4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is a chemical compound characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a benzene diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with a benzene diol precursor under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms .
Scientific Research Applications
4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
Uniqueness
Compared to similar compounds, 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol is unique due to the presence of the difluoromethyl group and the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13F2N3O2 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-7-10(6-17(16-7)12(13)14)15-5-8-2-3-9(18)4-11(8)19/h2-4,6,12,15,18-19H,5H2,1H3 |
InChI Key |
WYTGQIWAMQYHPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=C(C=C2)O)O)C(F)F |
Origin of Product |
United States |
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